molecular formula C15H14BrClN2O B4286224 N-(2-BROMOPHENYL)-N'-(3-CHLOROPHENETHYL)UREA

N-(2-BROMOPHENYL)-N'-(3-CHLOROPHENETHYL)UREA

Cat. No.: B4286224
M. Wt: 353.64 g/mol
InChI Key: OEJZKIKXSYEHMH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected through an ethyl bridge to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 3-chlorophenylethylamine as the primary starting materials.

    Formation of Isocyanate: 2-bromoaniline is treated with phosgene to form 2-bromophenyl isocyanate.

    Urea Formation: The 2-bromophenyl isocyanate is then reacted with 3-chlorophenylethylamine to form N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the urea moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-N’-[2-(3-bromophenyl)ethyl]urea: This compound has the positions of bromine and chlorine atoms reversed.

    N-(2-fluorophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.

    N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea: This compound has the chlorine atom on the para position of the phenyl ring.

The uniqueness of N-(2-bromophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(3-chlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c16-13-6-1-2-7-14(13)19-15(20)18-9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZKIKXSYEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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